

Check Availability & Pricing

# Early-Phase Clinical Trial Data for JNJ-39220675: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-39220675 |           |
| Cat. No.:            | B1673017     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available early-phase clinical trial data for **JNJ-39220675**, a selective, brain-penetrating histamine H3 receptor antagonist. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, and focuses on the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound.

### Introduction to JNJ-39220675

JNJ-39220675 is an investigational compound that acts as an antagonist at the histamine H3 receptor.[1][2] This receptor is primarily expressed in the central nervous system and functions as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. [1] By blocking the H3 receptor, JNJ-39220675 is hypothesized to increase the release of histamine and other neurotransmitters, with potential therapeutic applications in a range of neurological and psychiatric disorders. Preclinical studies have explored its utility in alcohol dependence and its interaction with dopaminergic pathways.[3][4] The primary clinical development program for which data is publicly available focused on its potential application in the treatment of allergic rhinitis.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the early-phase clinical development of **JNJ-39220675**.





Table 1: Efficacy of JNJ-39220675 in a Phase 2a Allergic

Rhinitis Trial (NCT00804687)[1]

| Parameter                                                                                                               | JNJ-39220675 (10<br>mg)        | Pseudoephedrine<br>(60 mg) | Placebo |
|-------------------------------------------------------------------------------------------------------------------------|--------------------------------|----------------------------|---------|
| Change in Minimal Cross-Sectional Area (MCA) of Nasal Cavity (Least Square Mean Difference vs. Placebo)                 | -0.126 (P = 0.06)              | -0.195 (P = 0.004)         | -       |
| Baseline-Adjusted Area Under the Curve (AUC) of Total Nasal Symptom Scores (TNSS) (P-value vs. Placebo)                 | P = 0.0003                     | P = 0.04                   | -       |
| Improvement in Individual Nasal Symptoms (Rhinorrhea, Nasal Itching, Sneezing, Nasal Congestion) (P- value vs. Placebo) | P ≤ 0.05 for all 4<br>symptoms | Trend for improvement      | -       |

Table 2: Safety and Tolerability of JNJ-39220675 in a Phase 2a Allergic Rhinitis Trial (NCT00804687)[1]

| Adverse Event        | Frequency with JNJ-39220675 (10 mg) |
|----------------------|-------------------------------------|
| Insomnia             | 17.3%                               |
| Other Adverse Events | Not specified in detail             |

Note: Detailed pharmacokinetic and safety data from Phase 1, first-in-human studies in healthy volunteers are not publicly available.



# Experimental Protocols Phase 2a Allergic Rhinitis Study (NCT00804687)

Objective: To evaluate the relative efficacy of a single dose of **JNJ-39220675** compared to pseudoephedrine and placebo in preventing nasal congestion induced by allergen exposure in an environmental exposure chamber (EEC).[1]

#### Study Design:[1]

- Randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way crossover study.
- Participants: 53 individuals with a history of ragweed allergy.
- Interventions:
  - JNJ-39220675 (10 mg, oral solution) + Placebo tablet
  - Placebo oral solution + Pseudoephedrine (60 mg, tablet)
  - Placebo oral solution + Placebo tablet
- Procedure:
  - Participants were randomized to one of six treatment sequences.
  - A single dose of the assigned intervention was administered.
  - Approximately 2 hours post-dose, participants entered an Environmental Exposure
     Chamber (EEC) and were exposed to ragweed pollen for 8 hours.
  - A washout period of at least 6 days separated each treatment period.

#### Endpoints:[1]

 Primary Efficacy Endpoint: Change in nasal patency as measured by the minimal crosssectional area (MCA) of the nasal cavity using acoustic rhinometry.



 Secondary Efficacy Endpoint: Total Nasal Symptom Scores (TNSS) over the 8-hour EEC exposure period.

# Signaling Pathways and Experimental Workflows Histamine H3 Receptor Signaling Pathway

**JNJ-39220675** acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) coupled to the Gi/o protein. The following diagram illustrates the canonical signaling pathway of the H3 receptor and the effect of an antagonist like **JNJ-39220675**.



Click to download full resolution via product page

Caption: Antagonism of the presynaptic H3 receptor by JNJ-39220675.

# Experimental Workflow for the Phase 2a Allergic Rhinitis Trial

The following diagram outlines the workflow for the NCT00804687 clinical trial.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JNJ-39220675 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Histamine H3 receptor antagonist JNJ-39220675 modulates locomotor responses but not place conditioning by dopaminergic drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: JNJ-39220675, A NOVEL SELECTIVE HISTAMINE H-3
  RECEPTOR ANTAGONIST, REDUCES THE ABUSE-RELATED EFFECTS OF ALCOHOL IN
  RATS [scholars.duke.edu]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Data for JNJ-39220675: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1673017#early-phase-clinical-trial-data-for-jnj-39220675]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com